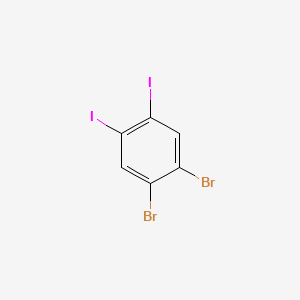

1,2-Dibromo-4,5-diiodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2I2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTSNVFGCBCDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465303 | |

| Record name | 1,2-dibromo-4,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529502-50-9 | |

| Record name | 1,2-dibromo-4,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dibromo-4,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2-Dibromo-4,5-diiodobenzene

Abstract: This technical guide provides a detailed examination of the synthesis of 1,2-Dibromo-4,5-diiodobenzene (CAS No. 529502-50-9), a key intermediate in the development of advanced organic electronic materials. The document elucidates the strategic considerations for its synthesis, focusing on the direct electrophilic iodination of 1,2-dibromobenzene. A thorough discussion of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization are presented. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering field-proven insights into the practical execution and validation of this important chemical transformation.

Introduction and Strategic Overview

This compound is a tetra-halogenated aromatic compound of significant interest in the field of materials science. Its highly functionalized benzene core serves as a versatile building block for constructing complex molecular architectures, particularly for organic light-emitting diodes (OLEDs) and other photoelectric materials.[1] The differential reactivity of the bromo and iodo substituents allows for selective, sequential cross-coupling reactions, enabling the precise engineering of conjugated systems with tailored optoelectronic properties.

The synthesis of this molecule requires a robust and high-yielding methodology. The most direct and atom-economical approach is the direct electrophilic iodination of the readily available starting material, 1,2-dibromobenzene. This strategy leverages the principles of electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. This guide will focus on this primary synthetic route, providing the causal logic behind the selection of reagents and reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 529502-50-9 | |

| Molecular Formula | C₆H₂Br₂I₂ | |

| Molecular Weight | 487.70 g/mol | |

| Appearance | White to orange or green powder/crystal | |

| Melting Point | 170.0 to 174.0 °C | |

| Purity | >97.0% (GC) | |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) |

Synthesis Pathway: Logic and Mechanism

The synthesis of this compound is achieved via the direct iodination of 1,2-dibromobenzene. The bromine atoms already present on the ring are deactivating and ortho-, para- directing. In 1,2-dibromobenzene, the 4 and 5 positions are para to the two bromine atoms, respectively, making them the most favorable sites for further electrophilic substitution.

Causality of Reagent Selection

Direct iodination of aromatic rings with molecular iodine (I₂) is a thermodynamically reversible reaction, and the hydrogen iodide (HI) byproduct is a strong reducing agent that can reduce the iodinated product back to the starting material.[2] To drive the reaction to completion, an oxidizing agent is required to remove the HI as it forms. Common choices include nitric acid, iodic acid (HIO₃), or hydrogen peroxide.[2][3] The oxidizing agent converts HI back to I₂, thus shifting the equilibrium towards the products and ensuring a high yield.

The overall reaction can be summarized as: C₆H₄Br₂ + I₂ --(Oxidizing Agent)--> C₆H₂Br₂I₂ + 2H⁺ + 2e⁻

The Reaction Workflow

The logical flow of the synthesis process is straightforward, beginning with the activation of iodine, followed by the core reaction and concluding with product isolation and purification.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for electrophilic aromatic iodination.[3][4] Researchers must conduct their own risk assessment and optimize conditions as necessary.

Reagents and Equipment:

-

1,2-Dibromobenzene (starting material)[5]

-

Iodine (I₂)

-

Concentrated Sulfuric Acid (98%)

-

Nitric Acid (65%) or Iodic Acid (HIO₃)

-

Sodium sulfite (Na₂SO₃)

-

Dichloroethane or a suitable solvent for recrystallization

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dibromobenzene in a suitable solvent like dichloroethane. Add concentrated sulfuric acid slowly while stirring in an ice bath to control the initial exotherm.

-

Addition of Iodinating Agent: To this stirring solution, add molecular iodine (I₂) in portions.

-

Initiation of Reaction: Prepare a mixture of the oxidizing agent (e.g., concentrated nitric acid) and concentrated sulfuric acid in a dropping funnel. Add this mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 20-30°C. The use of an ice bath may be necessary to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup - Quenching and Isolation: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction. The crude product should precipitate as a solid.

-

Workup - Neutralization: Stir the slurry for 15-30 minutes. Add a 10% aqueous solution of sodium sulfite to neutralize any remaining oxidizing agent and reduce excess iodine (the dark color of I₂ will disappear).

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Purification:

-

Recrystallization: The crude solid is purified by recrystallization. A solvent system such as dichloroethane or ethanol/water can be effective.[4] Dissolve the crude product in a minimum amount of the hot solvent.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization and Validation

Validation of the final product's identity and purity is critical. A combination of physical constant measurement and spectroscopic analysis provides a self-validating system.

Table 2: Expected Analytical Data

| Analysis Method | Expected Result |

| Melting Point | 170-174 °C |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | A single peak (singlet) in the aromatic region (approx. δ 8.0-8.2 ppm) due to the two equivalent protons. |

| ¹³C NMR | Three distinct signals are expected due to the molecule's C₂ᵥ symmetry: one for the two protonated carbons, one for the two bromo-substituted carbons, and one for the two iodo-substituted carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the isotopic pattern of C₆H₂Br₂I₂ (M⁺ ≈ 488 g/mol ). |

Note on NMR Spectroscopy: The predicted NMR spectra are based on the symmetrical nature of the this compound molecule. The two protons (H-3 and H-6) are chemically and magnetically equivalent, as are the pairs of carbons C1/C2, C4/C5, and C3/C6. Published spectra for analogous structures, such as 1,2-diiodobenzene, confirm the expected chemical shift regions for halogenated benzene rings.[6]

Safety, Handling, and Hazard Management

Working with halogenated compounds and strong acids requires strict adherence to safety protocols. A thorough risk assessment must be performed before commencing any experimental work.

Hazard Identification

The starting materials and product present several hazards. 1,2-Dibromobenzene is harmful and may cause respiratory irritation.[7] The final product, while specific data is limited, should be handled as a skin and eye irritant based on data for similar compounds like 1,4-Dibromo-2,5-diiodobenzene.[8][9] Concentrated acids are highly corrosive.

Table 3: GHS Hazard Information for Key Substances

| Substance | GHS Pictograms | Hazard Statements |

| 1,2-Dibromobenzene | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |

| 1,4-Dibromo-2,5-diiodobenzene (Analogue) | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation.[8][9] |

| Concentrated Acids | GHS05 (Corrosion) | Causes severe skin burns and eye damage. |

Engineering and Personal Protective Controls

-

Ventilation: All procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors and dust.[7][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling corrosive acids.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.[9]

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Prevent product from entering drains.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 5. 1,2-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 6. 1,2-Diiodobenzene(615-42-9) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 1,2-Dibromo-4,5-diiodobenzene

Chemical Identifier: CAS 529502-50-9

Section 1: Executive Summary

This guide provides a comprehensive technical overview of 1,2-Dibromo-4,5-diiodobenzene, a tetra-substituted aromatic compound with significant potential as a versatile building block in advanced organic synthesis. Identified by CAS number 529502-50-9, this molecule is distinguished by its unique substitution pattern, featuring two vicinal bromine atoms and two vicinal iodine atoms. This arrangement offers differential reactivity at its four halogenated sites, making it a valuable intermediate for constructing complex molecular architectures. Its primary applications are emerging in the fields of materials science, particularly for the synthesis of Organic Light-Emitting Diode (OLED) components and other specialized photoelectric materials. This document will detail its physicochemical properties, outline a logical synthetic approach, explore its applications with a focus on mechanistic principles, and provide essential safety and handling protocols for laboratory and research professionals.

Section 2: Introduction and Strategic Importance

In the pursuit of novel functional materials and complex organic molecules, the ability to perform precise, site-selective modifications on an aromatic core is paramount. Polyhalogenated benzenes serve as exceptional platforms for such transformations, enabling chemists to build elaborate structures through sequential cross-coupling reactions. This compound emerges as a strategically important intermediate in this context.

The core value of this compound lies in the differential reactivity of its carbon-halogen bonds. It is a well-established principle in organometallic chemistry that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend: C–I > C–Br > C–Cl.[1][2] This inherent hierarchy allows for the selective functionalization of the C–I bonds while leaving the more robust C–Br bonds intact for subsequent transformations. This two-stage reactivity profile empowers researchers to introduce different functionalities at specific positions on the benzene ring in a controlled, stepwise manner, a critical capability for designing molecules with tailored electronic and photophysical properties. A related compound, 1,2-dibromo-4,5-difluorobenzene, has been successfully employed as a "versatile linchpin" for the modular assembly of complex chiral ligands, highlighting the synthetic power of the 1,2-dihalo substitution pattern for creating sophisticated molecular frameworks.[3]

Section 3: Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 529502-50-9 | [4][5] |

| Molecular Formula | C₆H₂Br₂I₂ | [5] |

| Molecular Weight | 487.70 g/mol | [5] |

| Appearance | White to orange to green powder/crystal | TCI America |

| Purity | >97.0% (by GC) | TCI America |

| Melting Point | 170.0 - 174.0 °C | TCI America |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [5] |

Section 4: Synthesis Pathway and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical and effective route can be designed based on fundamental principles of electrophilic aromatic substitution, starting from the commercially available precursor, 1,2-dibromobenzene.

The key transformation is the di-iodination of the 1,2-dibromobenzene core. The bromine atoms are moderately deactivating but are ortho, para-directing. Therefore, electrophilic attack will be directed to the positions para to each bromine atom (positions 4 and 5), which are the most sterically accessible and electronically favorable sites.

Direct iodination of aromatic rings with molecular iodine (I₂) is typically slow and requires an oxidizing agent to generate a more potent electrophilic species, often represented as I⁺.[6][7] Common and effective systems for this purpose include iodine in the presence of an oxidizing agent like hydrogen peroxide, or a combination of periodic acid and potassium iodide in sulfuric acid.[6][8][9] The latter system is particularly effective for poly-iodination of deactivated rings.

Proposed Experimental Protocol: Electrophilic Iodination

This protocol is a representative example based on established chemical methods. Researchers should perform their own optimization and safety assessment.

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,2-dibromobenzene to a suitable solvent such as glacial acetic acid.

-

Reagent Preparation: In a separate vessel, prepare the iodinating mixture. A common method involves dissolving periodic acid in concentrated sulfuric acid, followed by the portion-wise addition of potassium iodide. This generates the active electrophilic iodine species in situ.

-

Reaction Execution: Cool the flask containing the 1,2-dibromobenzene solution to 0-5 °C using an ice bath. Slowly add the iodinating mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

-

Workup and Purification: Once the reaction is complete, quench the mixture by pouring it carefully over crushed ice. The precipitated solid product can be collected by vacuum filtration. The crude product should then be washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol or a chloroform/hexane mixture) to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Section 5: Applications in Sequential Cross-Coupling

The primary utility of this compound is as a scaffold for building complex molecules through sequential, site-selective cross-coupling reactions.[1][10] This strategy is foundational in the synthesis of conjugated polymers and small molecules for organic electronics.[11]

The process leverages the significant difference in bond dissociation energy between C–I and C–Br bonds. The C–I bond is weaker and therefore more susceptible to oxidative addition by a transition metal catalyst (typically Palladium(0)), allowing for selective reaction at the 4 and 5 positions.

Workflow: Sequential Functionalization

-

First Coupling (at Iodo positions): The initial reaction, such as a Suzuki or Sonogashira coupling, is performed under conditions optimized for C–I bond activation. This introduces the first set of substituents (R¹) at positions 4 and 5.

-

Intermediate Isolation: The resulting 1,2-dibromo-4,5-di(R¹)-benzene intermediate is isolated and purified.

-

Second Coupling (at Bromo positions): This intermediate is then subjected to a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperature, different ligand) to activate the stronger C–Br bonds. This step introduces the second set of substituents (R²) at positions 1 and 2.

This stepwise approach provides complete control over the final substitution pattern, enabling the synthesis of highly tailored and non-symmetrical molecules that would be difficult or impossible to create otherwise.

Caption: Principle of sequential cross-coupling using the subject compound.

Section 6: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. The following information is based on the official Safety Data Sheet (SDS).[4][12]

Hazard Identification:

-

Classification: Skin Irritation, Category 2 (H315); Serious Eye Irritation, Category 2 (H319).[4]

-

Signal Word: Warning.[4]

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation.[4][12]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Prevent dispersion of dust.[4][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4][12]

First Aid Measures:

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

Storage:

-

Keep container tightly closed.[12]

-

Store in a cool, dry, and shaded area, away from incompatible materials.[5][12]

Section 7: Conclusion

This compound (CAS: 529502-50-9) is a highly functionalized aromatic intermediate with significant strategic value for researchers in materials science and organic synthesis. Its defining feature—the differential reactivity of its iodine and bromine substituents—enables a powerful and controlled approach to molecular design through sequential cross-coupling reactions. This capability is crucial for the development of next-generation OLEDs, organic semiconductors, and other advanced functional materials. Adherence to proper safety and handling protocols is essential when working with this compound. As the demand for complex, precisely engineered organic molecules grows, the importance of versatile building blocks like this compound will undoubtedly continue to increase.

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 529502-50-9|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,4-DIBROMO-2,5-DIIODOBENZENE CAS#: 63262-06-6 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

physical properties of 1,2-Dibromo-4,5-diiodobenzene

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-4,5-diiodobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of advanced organic electronic materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its effective application in research and development.

Introduction and Strategic Importance

This compound (CAS No. 529502-50-9) is a tetra-substituted benzene derivative featuring a symmetric arrangement of bromine and iodine atoms. This unique halogenation pattern imparts specific reactivity and structural characteristics, making it a valuable building block in organic synthesis. Its primary significance lies in its role as a precursor for creating complex molecular architectures, particularly in the field of organic light-emitting diodes (OLEDs) and other photoelectric materials.[1] The precise physical properties of this compound are critical for ensuring reproducibility in synthetic protocols and achieving desired material performance.

The molecular structure allows for selective functionalization through well-established cross-coupling reactions, where the differing reactivity of the C-Br and C-I bonds can be exploited to construct elaborate conjugated systems. Understanding the fundamental physical properties discussed herein is the first step toward its successful utilization in these advanced applications.

Molecular Structure and Identification

The foundational characteristics of a chemical compound are its structure and molecular formula, which dictate its physical behavior and reactivity.

-

Molecular Formula: C₆H₂Br₂I₂

-

Molecular Weight: 487.70 g/mol [2]

-

IUPAC Name: this compound

The arrangement of the four halogen substituents on the benzene ring is symmetrical, which significantly influences its crystalline packing and intermolecular interactions.

References

A Technical Guide to the NMR Spectroscopic Analysis of 1,2-Dibromo-4,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1,2-dibromo-4,5-diiodobenzene. Due to the limited availability of public domain experimental spectra for this specific tetrahalogenated benzene, this document synthesizes theoretical principles, spectral data from analogous compounds, and established analytical methodologies to serve as a predictive resource. It is designed to assist researchers in the identification, characterization, and purity assessment of this compound, a valuable intermediate in the synthesis of advanced materials such as those used in Organic Light Emitting Diodes (OLEDs) and other photoelectric applications.[1] This guide also presents a detailed, field-proven protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this class of compounds.

Introduction: The Structural Significance of this compound

This compound (C₆H₂Br₂I₂) is a highly substituted aromatic compound with significant potential as a building block in organic electronics and materials science.[1] Its utility stems from the four halogen atoms that provide multiple sites for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its effective use in these applications, with NMR spectroscopy being the primary analytical tool for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data.

Predicted NMR Spectral Data

Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The molecule possesses a C₂ axis of symmetry, rendering the two protons and two sets of carbons chemically equivalent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit a single peak, a singlet, corresponding to the two equivalent aromatic protons (H-3 and H-6). The chemical shift of this singlet is influenced by the electron-withdrawing effects of the four halogen substituents. Based on data from similar halogenated benzenes, the chemical shift is predicted to be in the downfield region of the aromatic spectrum. For comparison, the protons of the isomeric 1,4-dibromo-2,5-diiodobenzene appear as a singlet at δ 8.02 ppm in CDCl₃.[2] Given the ortho- and meta-positioning of the halogens relative to the protons in this compound, a similar downfield shift is expected.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-6 | ~7.8 - 8.2 | Singlet (s) | 2H |

Note: The predicted chemical shift is an estimate. The actual value may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three sets of chemically equivalent carbon atoms.

-

C-3 and C-6: These carbons are directly bonded to hydrogen atoms and are expected to appear in the typical aromatic region.

-

C-1 and C-2: These carbons are bonded to bromine atoms. The heavy atom effect of bromine will influence their chemical shift.

-

C-4 and C-5: These carbons are bonded to iodine atoms. The even heavier iodine atoms will cause a significant upfield shift for these carbons due to the heavy-atom shielding effect.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C-3, C-6 | ~130 - 140 |

| C-1, C-2 | ~120 - 130 |

| C-4, C-5 | ~90 - 100 |

Note: These are estimated chemical shift ranges based on general principles for halogenated benzenes.

Structural Elucidation and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key NMR-active nuclei.

Caption: Molecular structure of this compound with key NMR assignments.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized experimental procedure is crucial. The following protocol is recommended for researchers.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds. Solubility tests with non-deuterated solvents should be performed first.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 3: Recommended ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Standard high-resolution instrument. |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16-64 | To achieve adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 5 s | To allow for full relaxation of the protons. |

| Acquisition Time (aq) | 4 s | To ensure good digital resolution. |

| Spectral Width (sw) | 20 ppm | To cover the entire expected chemical shift range. |

Table 4: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 100 MHz | Corresponding to a 400 MHz ¹H frequency. |

| Pulse Program | zgpg30 | Standard power-gated proton decoupling. |

| Number of Scans | 1024-4096 | To overcome the low natural abundance and sensitivity of ¹³C. |

| Relaxation Delay (d1) | 2 s | Standard delay for ¹³C acquisition. |

| Acquisition Time (aq) | 1-2 s | Adequate for typical line widths. |

| Spectral Width (sw) | 250 ppm | To encompass all possible carbon environments. |

Experimental Workflow Diagram

Caption: Recommended workflow for NMR analysis of this compound.

Data Interpretation and Causality

-

¹H Chemical Shift: The significant downfield shift of the protons is a direct consequence of the cumulative deshielding effect of the four electronegative halogen atoms. These atoms withdraw electron density from the aromatic ring, reducing the shielding of the protons and causing them to resonate at a higher frequency.

-

¹³C Chemical Shifts: The chemical shifts of the carbon atoms are dictated by the nature of the directly attached substituent. The "heavy atom effect" of iodine is particularly noteworthy, causing a significant upfield shift for C-4 and C-5. This is a well-documented phenomenon in NMR spectroscopy.

-

Symmetry: The observation of only one ¹H signal and three ¹³C signals would be strong evidence for the proposed C₂-symmetric structure of this compound. Any additional signals would suggest the presence of impurities or isomeric byproducts.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. By understanding the expected spectral features and employing the detailed experimental protocol, researchers can confidently characterize this important synthetic intermediate. The principles of substituent effects and molecular symmetry are key to the interpretation of the NMR data for this and other polysubstituted aromatic compounds.

References

Unveiling the Solid-State Architecture of 1,2-Dibromo-4,5-diiodobenzene: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive exploration of the anticipated crystal structure of 1,2-Dibromo-4,5-diiodobenzene, a molecule of significant interest in the design of advanced organic electronic materials. In the absence of a publicly available experimentally determined crystal structure, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of crystal engineering, analyzing the structures of analogous halogenated aromatic systems, and detailing a robust experimental workflow, this guide offers a foundational understanding of the probable solid-state arrangement and the strategic pathways to its empirical validation.

Introduction: The Significance of Crystalline Polymorphism in Halogenated Aromatics

This compound (C₆H₂Br₂I₂) is a tetra-substituted benzene derivative poised for applications in organic light-emitting diodes (OLEDs) and other photoelectric materials.[1] The precise arrangement of molecules in the solid state, or crystal structure, is a critical determinant of a material's bulk properties, including charge transport, optical characteristics, and thermal stability. For halogenated benzenes, the interplay of non-covalent interactions such as halogen bonding and π-π stacking governs the crystalline architecture, often leading to polymorphism—the existence of multiple crystal forms with distinct physical properties.

As of the latest literature review, a definitive, publicly accessible crystal structure for this compound has not been reported. This guide, therefore, embarks on a predictive analysis grounded in the crystallographic trends of related compounds and the fundamental principles of intermolecular forces. Furthermore, it provides a detailed experimental protocol for researchers to independently determine the crystal structure via single-crystal X-ray diffraction.

Theoretical Framework: Intermolecular Interactions in Polyhalogenated Benzenes

The crystal packing of this compound will be dictated by a delicate balance of several non-covalent interactions. Understanding these forces is paramount to predicting the final solid-state assembly.

2.1 Halogen Bonding: The Directing Force

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the C-X bond axis (where X = Cl, Br, I).[2] The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[2] In the case of this compound, several types of halogen bonds are conceivable:

-

I···I Interactions: Likely to be a dominant motif, guiding the primary packing.

-

Br···Br Interactions: Also significant, though generally weaker than I···I bonds.

-

I···Br Interactions: These "hetero-halogen" bonds will also play a role in the overall structure.

-

Halogen···π Interactions: The electron-rich π-system of the benzene ring can act as a halogen bond acceptor.[2]

2.2 π-π Stacking: A Secondary, Yet Crucial, Interaction

The aromatic cores of this compound molecules can interact through π-π stacking. These interactions, driven by a combination of electrostatic and dispersion forces, typically result in either a face-to-face or an offset (slipped-stack) arrangement of the benzene rings. The presence of bulky halogen substituents will sterically influence the feasibility and geometry of these stacking motifs.

2.3 Van der Waals Forces

Dispersion forces are ubiquitous and will contribute significantly to the overall lattice energy. The large and polarizable iodine and bromine atoms will lead to strong van der Waals interactions.

Predicted Crystal Structure and Packing Motifs

Based on the analysis of related tetra-halogenated benzene structures and the principles of intermolecular interactions, we can hypothesize the likely crystallographic parameters for this compound.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted benzenes, allowing for efficient packing. |

| Space Group | P2₁/c or Pca2₁ | These space groups are frequently observed for centrosymmetric and non-centrosymmetric molecules, respectively, that lack higher symmetry elements. |

| Dominant Packing Motif | Herringbone or layered structures | Driven by strong halogen bonding (I···I and I···Br) and potentially offset π-π stacking to minimize steric hindrance. |

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

A predicted packing motif dominated by halogen bonding is illustrated below:

Caption: Predicted halogen bonding interactions in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of this compound is single-crystal X-ray diffraction. The following protocol outlines the necessary steps.

4.1 Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

-

Material Purification: Begin with high-purity this compound (>99%). Recrystallization from a suitable solvent (e.g., toluene, chloroform) may be necessary to remove impurities that can inhibit crystal growth.

-

Solvent Selection: Screen a variety of solvents with differing polarities and boiling points to find conditions that yield well-formed, single crystals.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is highly soluble. Place this in a larger, sealed container with a second "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

4.2 Data Collection

-

Crystal Mounting: Carefully select a well-formed, defect-free single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) if data collection is to be performed at low temperatures.

-

Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and crystal system.

-

Full Data Collection: Perform a full sphere of data collection by rotating the crystal through a series of angles, measuring the intensities of the diffracted X-ray beams for thousands of unique reflections.

4.3 Structure Solution and Refinement

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavy atoms (iodine and bromine).

-

Structure Refinement: Employ full-matrix least-squares refinement to iteratively improve the atomic coordinates, and thermal displacement parameters to achieve the best fit between the observed and calculated structure factors. Locate the carbon and hydrogen atoms from the difference Fourier map.

-

Validation: Assess the quality of the final structure using metrics such as the R-factor, goodness-of-fit, and residual electron density maps. The final structure should be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

The overall experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust theoretical framework for predicting its solid-state architecture. The dominance of halogen bonding, particularly involving the highly polarizable iodine atoms, is expected to be the primary directing force in the crystal packing. The detailed experimental protocol provided herein offers a clear pathway for researchers to elucidate the empirical structure. The determination of this crystal structure will be a valuable contribution to the field of materials science, enabling a deeper understanding of structure-property relationships in halogenated organic semiconductors and facilitating the rational design of next-generation electronic devices.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromo-4,5-diiodobenzene

Part 1: Introduction to 1,2-Dibromo-4,5-diiodobenzene

Chemical Identity and Significance

This compound is a tetra-substituted aromatic compound with the chemical formula C₆H₂Br₂I₂. This molecule, bearing both bromine and iodine atoms on a benzene ring, holds significant potential as a versatile building block in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of complex organic materials, including those with applications in electronics and materials science. Specifically, it serves as a key intermediate in the synthesis of advanced Organic Light-Emitting Diode (OLED) and other photoelectric materials[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 529502-50-9 | [1] |

| Molecular Formula | C₆H₂Br₂I₂ | [1] |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 170.0 to 174.0 °C | |

| Purity | >97.0% (GC) |

Relevance in Modern Research and Development

The strategic placement of four halogen atoms on the benzene ring makes this compound a molecule of interest for researchers in materials science. The ability to selectively address the C-I and C-Br bonds allows for the stepwise and controlled introduction of different organic fragments, leading to the construction of highly conjugated systems with tailored electronic and photophysical properties. This is particularly relevant in the development of novel organic semiconductors, polymers, and dendrimers for applications in fields such as organic electronics and photovoltaics.

Part 2: The Logic of Synthesis: A Proposed Pathway to this compound

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic analysis of this compound points to 1,2-dibromobenzene as a readily available starting material. The introduction of two iodine atoms onto the 1,2-dibromobenzene core can be achieved through an electrophilic iodination reaction. The bromine atoms are deactivating and ortho-, para-directing. Therefore, direct iodination of 1,2-dibromobenzene would be expected to yield the desired this compound isomer.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol (Step-by-Step)

The following protocol is a proposed method for the synthesis of this compound, adapted from general procedures for the iodination of aromatic compounds.

Step 1: Iodination of 1,2-Dibromobenzene

-

Reagents and Equipment:

-

1,2-Dibromobenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Methanol

-

Sodium thiosulfate solution (aqueous)

-

Dichloromethane or other suitable organic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dibromobenzene in a minimal amount of a suitable solvent like glacial acetic acid.

-

Add elemental iodine (I₂) to the solution.

-

Carefully add an oxidizing agent, such as periodic acid or nitric acid, to the mixture. The oxidizing agent is crucial to generate the electrophilic iodine species in situ.

-

Slowly add concentrated sulfuric acid to the reaction mixture while cooling in an ice bath to control the exothermic reaction.

-

Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the crude product.

-

Wash the precipitate with a cold aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure this compound.

-

Causality Behind Experimental Choices

-

Choice of Starting Material: 1,2-Dibromobenzene is a commercially available and relatively inexpensive starting material.

-

Iodinating Agent: The use of iodine in the presence of an oxidizing agent is a standard and effective method for the iodination of deactivated aromatic rings. The oxidizing agent converts I₂ into a more potent electrophile.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, promoting the electrophilic substitution reaction.

-

Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Purification and Validation of the Final Product

The purity of the synthesized this compound should be assessed using standard analytical techniques such as:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

-

Melting Point Analysis: A sharp melting point range close to the literature value (170-174 °C) is indicative of high purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity of the compound. A mass spectrum is available on SpectraBase[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the molecule.

Caption: Proposed workflow for the synthesis and purification of this compound.

Part 3: Spectroscopic and Analytical Characterization

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure.

| Technique | Expected Data |

| ¹H NMR | A single peak (singlet) in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two equivalent aromatic protons. |

| ¹³C NMR | Three distinct signals in the aromatic region: one for the two carbon atoms bearing iodine, one for the two carbon atoms bearing bromine, and one for the two carbon atoms bearing hydrogen. |

| Mass Spec (GC-MS) | A molecular ion peak corresponding to the molecular weight of C₆H₂Br₂I₂. The isotopic pattern will be characteristic of a compound containing two bromine and two iodine atoms. A mass spectrum is available on SpectraBase[2]. |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending in the aromatic region, as well as C-Br and C-I stretching vibrations in the lower frequency region. |

Interpretation of Key Spectroscopic Features

The high symmetry of the this compound molecule simplifies its expected NMR spectra. The presence of a single proton signal in the ¹H NMR spectrum is a strong indicator of the successful synthesis of the desired isomer. The characteristic isotopic patterns of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and the presence of iodine in the mass spectrum would provide definitive confirmation of the elemental composition.

Part 4: Conclusion and Future Outlook

This compound is a valuable synthetic intermediate with significant potential in materials science. While its initial discovery is not prominently documented, its synthesis can be reliably achieved through established organic chemistry methodologies. The detailed understanding of its synthesis and characterization opens avenues for the development of novel organic materials with tailored properties for advanced applications. Further research into the selective functionalization of its C-I and C-Br bonds will undoubtedly unlock new possibilities in the design and synthesis of complex molecular architectures.

Part 5: References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). This compound: High-Purity Intermediate for Advanced OLED and Photoelectric Material Synthesis. --INVALID-LINK--

-

PubChem. 1,4-Dibromo-2,5-diiodobenzene. National Center for Biotechnology Information. --INVALID-LINK--

-

SpectraBase. This compound. --INVALID-LINK--

-

Tokyo Chemical Industry Co., Ltd. This compound. --INVALID-LINK--

-

TCI AMERICA. This compound 529502-50-9. --INVALID-LINK--

References

A Comprehensive Technical Guide to 1,2-Dibromo-4,5-diiodobenzene: A Keystone Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-4,5-diiodobenzene is a tetra-substituted aromatic compound that has emerged as a critical building block in the synthesis of complex organic materials. Its unique arrangement of four halogen atoms with differential reactivity provides a versatile platform for the construction of sophisticated molecular architectures. This guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of organic electronics and as a versatile intermediate in cross-coupling reactions.

Introduction

The pursuit of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern chemistry and materials science. At the heart of this endeavor lies the design and synthesis of functionalized aromatic building blocks. This compound (C₆H₂Br₂I₂) is a prime example of such a scaffold, offering multiple reactive sites for the strategic construction of extended π-conjugated systems. The presence of both bromine and iodine substituents allows for selective and sequential functionalization, a key advantage in multi-step organic synthesis. This guide provides a senior application scientist's perspective on the synthesis, characterization, and strategic application of this valuable compound.

Synthesis of this compound

Conceptual Synthetic Workflow

References

Methodological & Application

Application Notes and Protocols for Sequential Suzuki Coupling of 1,2-Dibromo-4,5-diiodobenzene

Introduction

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This reaction has revolutionized the synthesis of biaryls, conjugated polymers, and complex natural products. Within the vast arsenal of building blocks available to chemists, polyhalogenated aromatic compounds offer a unique platform for sequential and site-selective functionalization.

1,2-Dibromo-4,5-diiodobenzene is a particularly powerful and versatile tetra-halogenated scaffold.[3][4] Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent electronic disparity allows for a controlled, stepwise introduction of different aryl or vinyl groups, making it an invaluable precursor for advanced materials, including organic light-emitting diodes (OLEDs) and precisely structured graphene nanoribbons.[4][5]

This guide provides an in-depth exploration of the principles governing the chemoselective Suzuki coupling of this compound, complete with detailed experimental protocols and optimization strategies tailored for researchers in materials science and drug development.

The Principle of Chemoselective Coupling: A Mechanistic Overview

The predictability of sequential couplings with this compound is rooted in the fundamental mechanism of the Suzuki reaction. The catalytic cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

-

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is typically the rate-determining and selectivity-determining step.

-

Transmetalation: The organic moiety from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center.[1]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][2]

The site-selectivity arises from the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for oxidative addition.[7] Consequently, the Pd(0) catalyst will preferentially insert into the C-I bonds under milder reaction conditions. The general reactivity trend for halogens in Suzuki coupling is: C–I > C–OTf > C–Br >> C–Cl.[1][7] This allows for the selective coupling of boronic acids at the 4 and 5-positions first, leaving the bromine atoms at the 1 and 2-positions available for a subsequent, more forcing coupling reaction.

Key Applications in Advanced Materials Synthesis

The ability to perform two distinct coupling reactions on a single aromatic core makes this compound a premier building block for complex molecular architectures.

-

Unsymmetrical Tetra-substituted Arenes: It serves as a scaffold for synthesizing highly substituted and sterically congested aromatic systems, which are often challenging to access through other methods. This is critical for creating molecules with tailored electronic and photophysical properties.

-

Graphene Nanoribbon (GNR) Synthesis: In the field of materials science, this molecule is a key precursor in the "bottom-up" synthesis of atomically precise GNRs.[8] The sequential coupling allows for the construction of well-defined polymeric precursors that are later subjected to surface-mediated cyclodehydrogenation to form the final GNR structure.[5] This control over the monomer unit is essential for tuning the electronic bandgap of the resulting nanomaterial.

Experimental Protocols & Workflow

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Protocol 1: Selective Suzuki Coupling at the C-I Positions

This procedure targets the initial, selective reaction at the more labile iodo-positions.

Materials:

-

This compound

-

Arylboronic Acid (2.2 - 2.5 equivalents)

-

Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-3 mol%) with a suitable ligand like SPhos (4-6 mol%)

-

Base: K₃PO₄ (3.0 equivalents) or Cs₂CO₃ (3.0 equivalents)

-

Solvent: 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio)

Step-by-Step Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst, and ligand if using a separate precursor like Pd(OAc)₂, under a positive flow of inert gas.

-

Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material and formation of the di-substituted product, 1,2-dibromo-4,5-diarylbenzene.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 1,2-dibromo-4,5-diarylbenzene intermediate.

Workflow for Sequential Tetra-substitution

Caption: Sequential Suzuki coupling workflow.

Protocol 2: Subsequent Suzuki Coupling at the C-Br Positions

This procedure utilizes the product from Protocol 1 to functionalize the remaining bromo-positions, which requires more forcing conditions.

Materials:

-

1,2-Dibromo-4,5-diarylbenzene (from Protocol 1)

-

Arylboronic Acid (2.2 - 2.5 equivalents)

-

Palladium Catalyst: Pd(OAc)₂ (3-5 mol%) with a robust ligand like SPhos (6-10 mol%) or XPhos (6-10 mol%)

-

Base: K₃PO₄ (3.0-4.0 equivalents) or Cs₂CO₃ (3.0-4.0 equivalents)

-

Solvent: 1,4-Dioxane/water or Toluene/water

Step-by-Step Procedure:

-

To a Schlenk flask, add the 1,2-dibromo-4,5-diarylbenzene (1.0 mmol), the second arylboronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst and ligand under a positive flow of inert gas.

-

Add the degassed solvent mixture (e.g., 12 mL of Toluene and 2 mL of water).

-

Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir for 18-48 hours. The increased temperature is necessary to facilitate oxidative addition at the stronger C-Br bonds.[7]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, perform an aqueous work-up as described in Protocol 1.

-

Purify the crude product by column chromatography or recrystallization to yield the final tetra-substituted benzene derivative.

Key Parameters and Optimization

The success of a sequential Suzuki coupling hinges on the careful selection of reaction parameters. The tables below summarize key components and provide troubleshooting guidance.

Table 1: Catalyst and Ligand Selection

| Component | Common Examples | Role & Considerations |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand to form the active Pd(0) species.[9] |

| Phosphine Ligands | PPh₃, SPhos, XPhos, RuPhos | Simple PPh₃ is often sufficient for the first C-I coupling. For the more challenging C-Br coupling, bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) are recommended to promote oxidative addition and reductive elimination.[10] |

Table 2: Base and Solvent Systems

| Component | Common Examples | Role & Considerations |

|---|---|---|

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | A base is essential for activating the boronic acid to facilitate transmetalation.[11] K₃PO₄ and Cs₂CO₃ are generally effective and soluble in the aqueous phase. The choice of base can significantly impact reaction rate and yield. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system is common, allowing both the organic-soluble substrates and the water-soluble inorganic base to interact.[1] Thoroughly degassing the solvent to remove oxygen is critical to prevent catalyst degradation. |

Table 3: Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base/solvent. | Use a fresh batch of catalyst. Ensure all reagents are dry and the system is rigorously degassed. Screen different bases (e.g., switch from K₂CO₃ to the stronger K₃PO₄ or Cs₂CO₃). |

| Reaction at C-Br in First Step | Reaction temperature is too high; Catalyst system is too active. | Reduce the temperature for the C-I coupling (e.g., start at 80 °C). Use a less reactive catalyst system like Pd(PPh₃)₄ instead of a more active Pd/ligand combination. |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient coupling. | Ensure thorough degassing of the reaction mixture. Optimize stoichiometry and consider a different palladium catalyst or ligand that favors cross-coupling over homocoupling. |

| Dehalogenation (H instead of Ar) | Water or other protic sources reacting with intermediates. | Use anhydrous solvents and ensure reagents are dry. |

Conclusion

This compound is a uniquely valuable substrate for constructing complex, multi-substituted aromatic systems. By leveraging the inherent reactivity difference between its iodine and bromine substituents, researchers can achieve a high degree of control over molecular design. The protocols and principles outlined in this guide provide a robust framework for employing this versatile building block in sequential Suzuki-Miyaura cross-coupling reactions, enabling innovation in materials science, drug discovery, and beyond.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Long and oriented graphene nanoribbon synthesis from well-ordered 10,10′-dibromo-9,9′-bianthracene monolayer on crystalline Au surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanographene and Graphene Nanoribbon Synthesis via Alkyne Benzannulations | MDPI [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 11. Suzuki Coupling [organic-chemistry.org]

The Strategic Synthesis of Graphene Nanoribbons from a Hetero-Halogenated Precursor: 1,2-Dibromo-4,5-diiodobenzene

Abstract

This document provides a comprehensive guide for the synthesis of graphene nanoribbons (GNRs) utilizing 1,2-dibromo-4,5-diiodobenzene as a molecular precursor. We delve into the principles of bottom-up, on-surface synthesis, a method that offers atomic precision in the fabrication of these quasi-one-dimensional nanomaterials.[1][2] This approach is critical for tuning the electronic and spintronic properties of GNRs for next-generation applications in nanoelectronics and quantum devices.[3] The strategic choice of a precursor with both iodine and bromine substituents allows for a stepwise dehalogenation, providing enhanced control over the polymerization and cyclodehydrogenation processes on a catalytic metal surface. This guide is intended for researchers and professionals in materials science, chemistry, and drug development who are exploring the vast potential of precisely engineered carbon nanomaterials.

Introduction: The Promise of Atomically Precise Graphene Nanoribbons

Graphene, a two-dimensional honeycomb lattice of sp²-hybridized carbon atoms, has garnered significant attention for its extraordinary electronic, optical, and mechanical properties.[1][2] However, for many electronic applications, a bandgap is essential, a feature that pristine graphene lacks. The creation of graphene nanoribbons (GNRs), which are narrow strips of graphene, introduces quantum confinement effects that open up a tunable bandgap.[3] The electronic structure of GNRs is exquisitely sensitive to their width and the atomic structure of their edges (e.g., armchair or zigzag).[3]

"Top-down" methods for producing GNRs, such as the lithographic etching of graphene sheets or the unzipping of carbon nanotubes, often suffer from a lack of atomic precision at the edges.[1][2] In contrast, "bottom-up" synthesis, particularly on-surface synthesis from molecular precursors, allows for the creation of GNRs with atomically perfect edge structures.[2][3] This precise control is paramount for realizing the predicted novel electronic and magnetic phenomena in GNRs.[3]

This application note focuses on the use of this compound as a versatile precursor for GNR synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a thermal processing window to potentially separate the initial polymerization from the subsequent cyclization and ribbon formation, offering a higher degree of control over the final GNR structure.

The Precursor: this compound

The choice of precursor is the most critical factor in determining the final structure of the synthesized GNR. The molecular backbone of this compound is designed to yield a specific GNR topology upon polymerization and cyclodehydrogenation.

| Precursor Properties | |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂Br₂I₂ |

| Molecular Weight | 511.70 g/mol |

| CAS Number | 10468-43-6 |

| Appearance | Off-white to yellow crystalline solid |

| Key Features | - Ortho-dibromo and ortho-diiodo substitution on a benzene ring. - Differential C-X bond strengths (C-I is weaker than C-Br). |

The weaker C-I bonds are expected to cleave at a lower temperature than the C-Br bonds, a phenomenon that can be exploited for a stepwise reaction pathway.[4][5]

On-Surface Synthesis: A Step-by-Step Mechanistic Overview

The on-surface synthesis of GNRs from this compound on a catalytic metal surface, typically Au(111), proceeds through a series of thermally activated steps.

Caption: Workflow for on-surface GNR synthesis.

Step 1: Precursor Deposition

The process begins with the sublimation of the this compound precursor onto an atomically clean, single-crystal metal surface (e.g., Au(111), Ag(111), or Cu(111)) under ultra-high vacuum (UHV) conditions. The choice of substrate is crucial as it catalyzes the dehalogenation and coupling reactions.[6] Gold is often preferred due to its relative inertness, which prevents strong bonding with the final GNR, facilitating its characterization.

Step 2: Deiodination and Polymerization

Upon gentle annealing, the C-I bonds, being the weaker of the carbon-halogen bonds in the precursor, are cleaved. This homolytic cleavage results in the formation of surface-stabilized biradicals. These reactive intermediates then diffuse across the surface and undergo Ullmann-type coupling to form long polymer chains.[7] The temperature for this step is critical; it must be high enough to induce C-I bond scission but low enough to prevent premature C-Br cleavage or desorption of the molecules.

Caption: Polymerization via selective deiodination.

Step 3: Debromination and Cyclodehydrogenation

A second annealing step at a higher temperature initiates the cleavage of the more stable C-Br bonds. This is followed by an intramolecular cyclodehydrogenation reaction, where adjacent aromatic rings fuse together through the formation of new C-C bonds. This final step results in the planarization of the polymer chains into the final, fully conjugated graphene nanoribbon structure. The precise temperature of this step influences the quality and length of the resulting GNRs.[7]

Experimental Protocol

Caution: This protocol should be performed by trained personnel in a UHV environment. All materials should be handled according to their respective safety data sheets.

Materials and Equipment

-

Precursor: this compound (≥98% purity)

-

Substrate: Au(111) single crystal

-

Equipment:

-

Ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻¹⁰ mbar)

-

Substrate sputtering and annealing capabilities (Ar⁺ ion gun, electron beam heater)

-

Knudsen cell or similar molecular evaporator

-

Quartz crystal microbalance (QCM) for monitoring deposition rate

-

Scanning Tunneling Microscope (STM) for in-situ characterization

-

Substrate Preparation

-

Mount the Au(111) crystal on a sample holder compatible with heating and STM imaging.

-

Introduce the sample into the UHV chamber.

-

Clean the Au(111) surface by repeated cycles of Ar⁺ sputtering (e.g., 1 keV, 10-15 min) and annealing (e.g., 500-550 °C, 20 min).

-

Verify the surface cleanliness and reconstruction (e.g., the characteristic 22x√3 herringbone reconstruction of Au(111)) using STM.

GNR Synthesis Procedure

| Step | Parameter | Value | Purpose |

| 1. Precursor Degassing | Temperature | 80-100 °C | To remove volatile impurities from the precursor powder. |

| Duration | > 2 hours | ||

| 2. Molecular Deposition | Knudsen Cell Temp. | 120-150 °C | To achieve a stable sublimation rate. |

| Substrate Temp. | Room Temperature | To facilitate molecular adsorption and diffusion. | |

| Deposition Rate | ~0.1 Monolayer/min | To control surface coverage. | |

| Coverage | < 1 Monolayer | To avoid multilayer growth. | |

| 3. Polymerization | Annealing Temp. (T1) | 180-220 °C | To induce selective C-I bond cleavage and polymerization.[4] |

| Duration | 10-15 minutes | ||

| 4. Cyclodehydrogenation | Annealing Temp. (T2) | 350-400 °C | To induce C-Br cleavage and planarization into GNRs.[7] |

| Duration | 10-15 minutes | ||

| 5. Characterization | Technique | STM | To visualize the atomic structure of the resulting GNRs. |

| Imaging Conditions | Sample at low temp. (<100 K) | To minimize thermal drift and enhance image stability. |

Applications and Future Outlook

The atomically precise GNRs synthesized from this compound are expected to have a well-defined bandgap and edge structure, making them prime candidates for a variety of applications:

-

Nanoelectronics: As the active channel in field-effect transistors (FETs), offering high on/off ratios.

-

Spintronics: GNRs with specific edge geometries, such as zigzag edges, are predicted to host spin-polarized edge states, which could be utilized in spintronic devices.[3]

-

Sensors: The high surface-to-volume ratio and sensitive electronic structure of GNRs make them ideal for chemical and biological sensing applications.[8][9]

-

Composite Materials: Incorporation of GNRs into polymer matrices can significantly enhance the mechanical and electrical properties of the composite.[1][2]

-

Biomedical Applications: Functionalized GNRs are being explored for drug delivery, bioimaging, and tissue engineering.[8][9]

The use of hetero-halogenated precursors like this compound opens up new avenues for controlling the on-surface synthesis of GNRs. Future research will likely focus on designing more complex precursors to create GNR heterostructures, doping GNRs with heteroatoms, and scaling up the production of these remarkable nanomaterials.

References

- 1. Graphene Nanoribbons: Production & Applications [sigmaaldrich.com]

- 2. azom.com [azom.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iris.cnr.it [iris.cnr.it]

- 7. Long and oriented graphene nanoribbon synthesis from well-ordered 10,10′-dibromo-9,9′-bianthracene monolayer on crystalline Au surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Applications of Graphene Nanoribbons Synthesized [sigmaaldrich.com]

- 9. Graphene Nanoribbons: Prospects of Application in Biomedicine and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1,2-Dibromo-4,5-diiodobenzene in Advanced Materials Synthesis

Introduction: A Versatile Building Block for Precision Engineering

In the realm of materials science, the precise construction of molecular architectures is paramount to achieving desired functionalities. 1,2-Dibromo-4,5-diiodobenzene is a tetra-halogenated aromatic compound that offers a unique platform for the synthesis of a variety of advanced materials. Its distinct substitution pattern, with ortho-disposed bromine and iodine atoms, provides a handle for selective and sequential functionalization. This differential reactivity of the carbon-halogen bonds is a key feature that allows for the controlled synthesis of complex organic molecules, conjugated polymers, and porous frameworks. This application note will detail the utility of this compound in the synthesis of conjugated polymers and as a precursor for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), providing detailed protocols and insights for researchers in the field.

The strategic placement of two different types of halogens on the benzene ring allows for chemoselective cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bond. This reactivity difference can be exploited to perform sequential couplings, introducing different functionalities in a stepwise manner.[1]

Application in Conjugated Polymer Synthesis